molecular formula C17H27ClN4O4S B12694632 Benzamide, 4-chloro-5-(((dimethylamino)sulfonyl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- CAS No. 90763-23-8

Benzamide, 4-chloro-5-(((dimethylamino)sulfonyl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-

Katalognummer: B12694632
CAS-Nummer: 90763-23-8
Molekulargewicht: 418.9 g/mol
InChI-Schlüssel: QMIOLWNJJWFSOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 4-chloro-5-(((dimethylamino)sulfonyl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with various functional groups, making it a subject of interest in multiple fields of study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-chloro-5-(((dimethylamino)sulfonyl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- typically involves multiple steps, starting from readily available precursors. The process often includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Chlorination: Introduction of a chlorine atom to the benzene ring.

    Sulfonylation: Addition of a sulfonyl group to the amine.

    Amidation: Formation of the benzamide structure by reacting with an appropriate amine.

Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 4-chloro-5-(((dimethylamino)sulfonyl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding amines or alcohols.

    Substitution: Halogen atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Ammonia, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Benzamide, 4-chloro-5-(((dimethylamino)sulfonyl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Benzamide, 4-chloro-5-(((dimethylamino)sulfonyl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways that influence cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzamide, 4-chloro-5-(((methylamino)sulfonyl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-
  • Benzamide, 4-chloro-5-(((ethylamino)sulfonyl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-

Uniqueness

Compared to similar compounds, Benzamide, 4-chloro-5-(((dimethylamino)sulfonyl)amino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- stands out due to its specific functional groups, which confer unique chemical and biological properties. These differences make it particularly valuable for certain applications, such as targeted drug design and specialized industrial processes.

Eigenschaften

CAS-Nummer

90763-23-8

Molekularformel

C17H27ClN4O4S

Molekulargewicht

418.9 g/mol

IUPAC-Name

4-chloro-5-(dimethylsulfamoylamino)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide

InChI

InChI=1S/C17H27ClN4O4S/c1-5-22-8-6-7-12(22)11-19-17(23)13-9-15(14(18)10-16(13)26-4)20-27(24,25)21(2)3/h9-10,12,20H,5-8,11H2,1-4H3,(H,19,23)

InChI-Schlüssel

QMIOLWNJJWFSOC-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)Cl)NS(=O)(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.